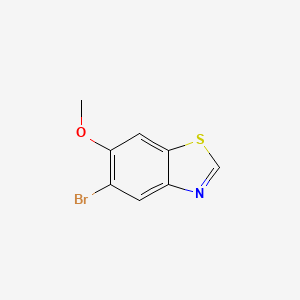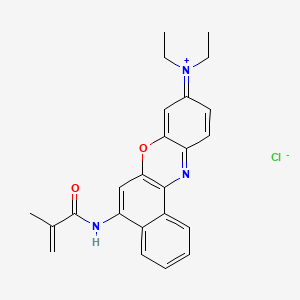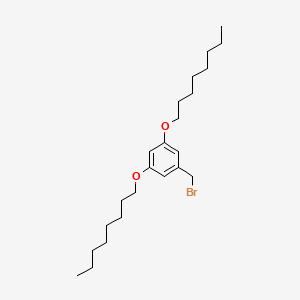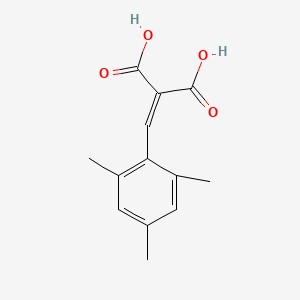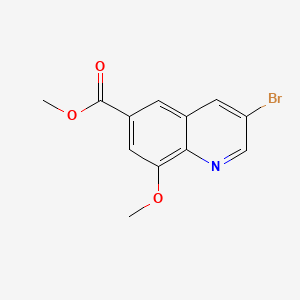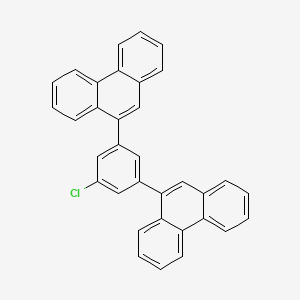
9,9'-(5-Chloro-1,3-phenylene)diphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is an organic compound with the molecular formula C₃₄H₂₁Cl It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom attached to a phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: 1,3-dibromo-5-chlorobenzene and 9-phenanthrene boronic acid.
Catalyst: Palladium(II) acetate.
Ligand: Tri(o-tolyl)phosphine.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions.
The reaction proceeds through a Suzuki coupling reaction, where the boronic acid reacts with the dibromo compound in the presence of the palladium catalyst and ligand to form the desired product.
Industrial Production Methods
Industrial production methods for 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9’-(5-Bromo-1,3-phenylene)diphenanthrene
- 9,9’-(5-Methyl-1,3-phenylene)diphenanthrene
- 9,9’-(5-Nitro-1,3-phenylene)diphenanthrene
Uniqueness
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C34H21Cl |
|---|---|
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
9-(3-chloro-5-phenanthren-9-ylphenyl)phenanthrene |
InChI |
InChI=1S/C34H21Cl/c35-26-18-24(33-20-22-9-1-3-11-27(22)29-13-5-7-15-31(29)33)17-25(19-26)34-21-23-10-2-4-12-28(23)30-14-6-8-16-32(30)34/h1-21H |
InChI-Schlüssel |
TTWDNKYZUHWLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)Cl)C5=CC6=CC=CC=C6C7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


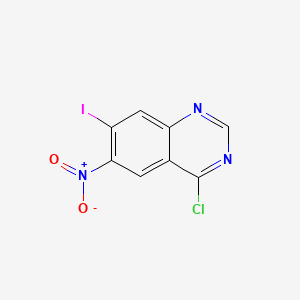
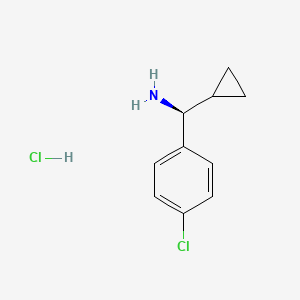
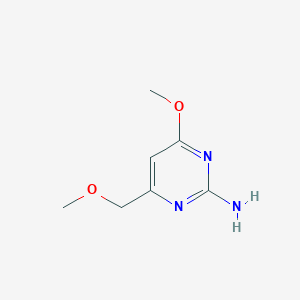
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

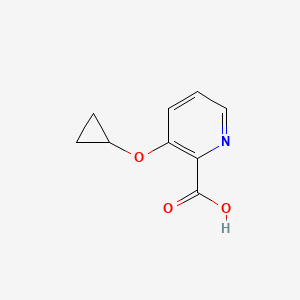
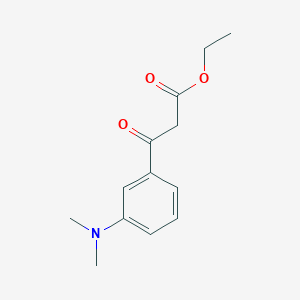
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
